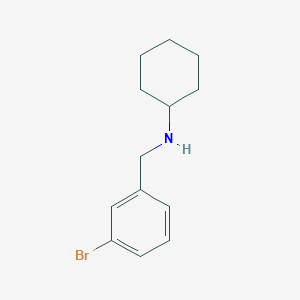

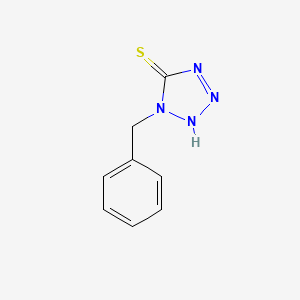

(1R)-1-(thiophen-2-yl)ethan-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(thiophen-2-yl)ethanamine has been reported through a sequence of reactions starting with Knoevenagel-Doebner condensation of thiophen-2-carbaldehyde with malonic acid to yield the intermediate (E)-3-(thiophen-2-yl)acrylic acid. This intermediate then undergoes amination with thionyl chloride and ammonia to produce (E)-3-(thiophen-2-yl)acrylamide, which is finally reduced and rearranged to yield 2-(thiophen-2-yl)ethanamine (Wei Yun-yang, 2007).

Molecular Structure Analysis

The molecular structures of related compounds have been characterized by a variety of spectroscopic methods, including 1H NMR, MS, and LC analysis, to determine the structures and purities of the products and intermediates. Such detailed analyses are crucial for understanding the molecular framework and verifying the synthesis of the target compound (Wei Yun-yang, 2007).

Chemical Reactions and Properties

The chemical reactivity of (1R)-1-(thiophen-2-yl)ethan-1-amine includes its participation in C–S coupling reactions. A study demonstrates the utility of this compound in the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process showcases the compound's versatility in forming various sulfur-containing derivatives while maintaining high enantiopurity (Wenlong Jiang et al., 2018).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline structure, are critical for understanding how (1R)-1-(thiophen-2-yl)ethan-1-amine behaves under different conditions. However, specific studies focusing solely on the physical properties of this compound are limited, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties of (1R)-1-(thiophen-2-yl)ethan-1-amine, including its reactivity with various reagents and under different chemical conditions, are essential for its application in synthesis and material science. Its role in catalysis, particularly in C–S coupling reactions, demonstrates its potential as a versatile building block for synthesizing a wide range of sulfur-containing organic compounds (Wenlong Jiang et al., 2018).

Aplicaciones Científicas De Investigación

Ferroelectric and Optical Properties

(1R)-1-(thiophen-2-yl)ethan-1-amine has been explored in the synthesis of new chiral quinoxaline derivatives, revealing interesting ferroelectric properties and optical behaviors. For instance, the derivative (4aR,8aR)-2,3-di(thiophen-2-yl)-decahydroquinoxaline exhibited intense blue emission and ferroelectric behavior, providing potential applications in materials science (Chen et al., 2010).

Electrosynthesis and Characterization

The compound has been used in the electrosynthesis and characterization of novel materials. For instance, the synthesis of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) through electrochemical polymerization, utilizing (1R)-1-(thiophen-2-yl)ethan-1-amine, demonstrates the potential for creating innovative polymer structures (Nguyen & Nguyen, 2015).

Catalytic Applications

The compound is also significant in catalytic applications. It has been used in copper-catalyzed stereospecific C–S coupling reactions for synthesizing enantioenriched tertiary benzylic amines, indicating its role in facilitating selective chemical transformations (Jiang et al., 2018).

Propiedades

IUPAC Name |

(1R)-1-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJBVRVJQXVVPI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291995 | |

| Record name | (αR)-α-Methyl-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(thiophen-2-yl)ethan-1-amine | |

CAS RN |

22038-88-6 | |

| Record name | (αR)-α-Methyl-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)